1-(Azetidin-3-yl)-2-methylpropan-1-ol

Description

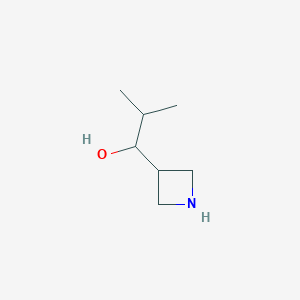

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)6-3-8-4-6/h5-9H,3-4H2,1-2H3 |

InChI Key |

KIACQOMFJQFCSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1CNC1)O |

Origin of Product |

United States |

Optimization of Grignard Reaction Conditions and Use of Lewis Acids:

To minimize the risk of ring-opening, the Grignard reaction is typically performed at low temperatures. The slow addition of the Grignard reagent to a solution of the azetidinone can also help to control the reaction and suppress side reactions.

The use of Lewis acids as additives in Grignard reactions has been shown to enhance the reactivity of the carbonyl group and can improve the selectivity of the addition. researchgate.netmdpi.commdpi.com For example, the addition of a Lewis acid such as magnesium bromide (MgBr₂) or cerium(III) chloride (CeCl₃) can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the desired 1,2-addition over competing pathways. While specific studies on the addition of isobutylmagnesium bromide to N-Boc-azetidin-3-one are not extensively documented, the general principles of Lewis acid catalysis in Grignard reactions are well-established and applicable.

Advanced Methods for Azetidin 3 One Synthesis:

Recent innovations have provided more efficient routes to azetidin-3-ones. These include photochemical methods, such as the Norrish-Yang cyclization, which can provide access to 3-hydroxyazetidines that can then be oxidized to the corresponding ketones. worktribe.com Gold-catalyzed intermolecular oxidation of alkynes has also emerged as a flexible and stereoselective method for the synthesis of chiral azetidin-3-ones. nih.gov These modern methods offer milder reaction conditions and broader substrate scope compared to traditional approaches.

Alternative Nucleophilic Addition Methods:

Beyond Grignard reagents, other organometallic reagents can be employed for the addition of the isobutyl group. Organolithium and organozinc reagents offer different reactivity profiles and may provide better yields or selectivities in certain cases. The development of catalytic enantioselective additions of organometallics to carbonyl compounds represents a significant advance in this area. rsc.orgnih.govrsc.org

Novel Protecting Group Strategies:

While the Boc group is effective, research into alternative nitrogen protecting groups that can be removed under milder conditions is ongoing. For instance, protecting groups that are labile to enzymatic cleavage or photolytic deprotection could offer advantages in the synthesis of sensitive azetidine (B1206935) derivatives. The choice of protecting group can also influence the stereochemical outcome of reactions on the azetidine ring. nih.gov

Strain Release Driven Methodologies:

Reactions at the Alcohol Moiety

The secondary alcohol group is a versatile site for numerous functional group interconversions, including oxidation, esterification, etherification, and nucleophilic substitution.

The secondary alcohol in 1-(azetidin-3-yl)-2-methylpropan-1-ol can be readily oxidized to the corresponding ketone. This transformation is a common and high-yielding reaction in organic synthesis. Conversely, the alcohol functional group is already in a reduced state, so reduction reactions are not applicable unless it is first oxidized to a ketone.

Oxidation: Standard oxidizing agents are effective for converting the secondary alcohol to a ketone, (azetidin-3-yl)(isopropyl)methanone. Common reagents for this purpose include chromium-based compounds, such as potassium dichromate(VI) (K₂Cr₂O₇) in the presence of an acid like dilute sulfuric acid. chemguide.co.uksavemyexams.com During the reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uksavemyexams.com Other modern reagents like Dess-Martin periodinane or a Swern oxidation protocol can also achieve this transformation, often under milder conditions. The general reaction is robust and typically results in the formation of the ketone without affecting the azetidine ring. organic-chemistry.orgbeckfoot.org

Table 1: Representative Oxidation of this compound

| Reactant | Reagent | Conditions | Product |

| This compound | K₂Cr₂O₇, H₂SO₄ | Heating | (Azetidin-3-yl)(isopropyl)methanone |

The hydroxyl group can be converted into esters and ethers, which are important derivatives for modifying the compound's physical and biological properties.

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), is a classic method. mdpi.com For a faster and often irreversible reaction, an acyl chloride can be used, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. rsc.org This method allows for the synthesis of a wide array of ester derivatives. researchgate.net

Etherification: Several protocols exist for the synthesis of ethers from alcohols. The Williamson ether synthesis, while classic, involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A more modern and often milder approach is reductive etherification, where the alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent and a catalyst, such as Yb(OTf)₃ and triethylsilane. nih.govresearchgate.net Brønsted acid-catalyzed alkylation of alcohols with other activated alcohols has also been reported as a method for forming ether linkages on azetidine-containing molecules. rsc.org

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagent(s) | Product Example |

| Esterification | This compound | Acetic anhydride, Pyridine | 1-(Azetidin-3-yl)-2-methylpropyl acetate |

| Etherification | This compound | 1. NaH 2. Methyl iodide | 3-(1-Methoxy-2-methylpropyl)azetidine |

The direct displacement of the hydroxyl group by a nucleophile is challenging because hydroxide (B78521) is a poor leaving group. Therefore, a two-step strategy is typically employed. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. This sulfonate ester can then be readily displaced by a wide range of nucleophiles (e.g., halides, azide (B81097), cyanide) in a standard Sₙ2 reaction. ucsb.edunih.gov This approach allows for the introduction of diverse functionalities at the carbon atom that originally bore the hydroxyl group. youtube.com

Table 3: Representative Nucleophilic Substitution Pathway

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1. Activation | This compound | Tosyl chloride, Pyridine | 1-(Azetidin-3-yl)-2-methylpropyl tosylate |

| 2. Displacement | 1-(Azetidin-3-yl)-2-methylpropyl tosylate | Sodium azide (NaN₃) | 3-(1-Azido-2-methylpropyl)azetidine |

Transformations of the Azetidine Ring

The azetidine ring possesses significant ring strain (approximately 25 kcal/mol), which makes it susceptible to reactions that relieve this strain. rsc.org Additionally, the secondary amine within the ring is a nucleophilic and basic center, allowing for functionalization at the nitrogen atom.

Due to inherent ring strain, the azetidine ring can be opened by nucleophiles. These reactions are often promoted by Lewis or Brønsted acids, which activate the ring by protonating or coordinating to the nitrogen atom, making the ring carbons more electrophilic. acs.orgacs.org The attack of a nucleophile at one of the ring carbons leads to the cleavage of a carbon-nitrogen bond. nih.govresearchgate.net

The pathway of these ring-opening reactions can be controlled. For an unsubstituted azetidine ring, nucleophilic attack typically occurs at the less sterically hindered carbon atom. The nature of the nucleophile and the reaction conditions determine the final product. For example, reaction with water under acidic conditions can yield an amino diol, while other nucleophiles can introduce different functionalities. nih.govfrontiersin.org

The nitrogen atom of the azetidine ring is a secondary amine, which behaves as a potent nucleophile. This allows for straightforward functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the azetidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to neutralize the acid formed. researchgate.net The reaction proceeds via an Sₙ2 mechanism, where the azetidine nitrogen attacks the electrophilic carbon of the alkyl halide. This is a general and efficient method for preparing N-substituted azetidines. rsc.org

N-Acylation: N-acylation is readily achieved by reacting the azetidine with an acylating agent like an acyl chloride or an acid anhydride. nih.govacs.org A base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the acidic byproduct (HCl or a carboxylic acid). organic-chemistry.org This reaction forms a stable amide bond and is a common strategy for introducing carbonyl-containing functional groups onto the azetidine nitrogen.

Table 4: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactant | Reagent(s) | Product Example |

| N-Alkylation | This compound | Benzyl bromide, K₂CO₃ | 1-(1-Benzylazetidin-3-yl)-2-methylpropan-1-ol |

| N-Acylation | This compound | Acetyl chloride, Triethylamine | 1-(1-Acetylazetidin-3-yl)-2-methylpropan-1-ol |

Introduction of Exocyclic Functionality on the Azetidine Ring

The secondary amine within the azetidine ring of this compound is a key site for introducing exocyclic functionality. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, thus allowing for a variety of N-functionalization reactions. These transformations are crucial for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in medicinal chemistry. rsc.org

Common strategies for N-functionalization of azetidines include N-alkylation, N-acylation, and N-sulfonylation. These reactions typically proceed via nucleophilic attack of the azetidine nitrogen on an appropriate electrophile.

N-Alkylation: This involves the reaction of the azetidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents. The reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reaction conditions can be controlled to favor mono-alkylation. A base, such as potassium carbonate or triethylamine, is often employed to neutralize the acid generated during the reaction. nih.gov

N-Acylation: The introduction of an acyl group can be achieved by treating the azetidine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. This reaction forms a stable amide bond and is a common method for derivatization. tandfonline.comacs.org

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. The resulting sulfonamide group is a strong electron-withdrawing group, which can significantly alter the chemical properties of the azetidine nitrogen.

The following table outlines potential reactions for introducing exocyclic functionality onto the azetidine ring of this compound.

| Reaction Type | Electrophile Example | Product Name |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-(1-Methylazetidin-3-yl)-2-methylpropan-1-ol |

| N-Alkylation | Benzyl Bromide (BnBr) | 1-(1-Benzylazetidin-3-yl)-2-methylpropan-1-ol |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(1-Acetylazetidin-3-yl)-2-methylpropan-1-ol |

| N-Acylation | Benzoyl Chloride (PhCOCl) | 1-(1-Benzoylazetidin-3-yl)-2-methylpropan-1-ol |

| N-Sulfonylation | Tosyl Chloride (TsCl) | 1-(1-Tosylazetidin-3-yl)-2-methylpropan-1-ol |

Reactivity of the Methylpropanol Side Chain

The 2-methylpropan-1-ol side chain offers additional sites for chemical modification, primarily centered around the secondary alcohol. The hydroxyl group can undergo oxidation to a ketone or be converted into an ester. These transformations are standard in organic synthesis and allow for further diversification of the parent molecule. libretexts.org

Oxidation of the Secondary Alcohol: The secondary alcohol in this compound can be oxidized to the corresponding ketone, (azetidin-3-yl)(isopropyl)methanone, using a variety of oxidizing agents. Common reagents for this transformation include potassium dichromate (K₂Cr₂O₇) in acidic conditions, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. libretexts.org Tertiary alcohols are resistant to oxidation under similar conditions, making this a selective transformation for the secondary alcohol. libretexts.org

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid (Fischer esterification) or occurs in the presence of a base when using more reactive acylating agents. fsu.edu Esterification can be used to introduce a wide range of functional groups and can also serve as a protecting group strategy for the alcohol.

The following table summarizes the primary reactions of the methylpropanol side chain.

| Reaction Type | Reagent Example | Product Name |

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) | (Azetidin-3-yl)(isopropyl)methanone |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | 1-(Azetidin-3-yl)-2-methylpropyl acetate |

| Esterification | Benzoic Acid (PhCOOH), H⁺ | 1-(Azetidin-3-yl)-2-methylpropyl benzoate |

Selective Derivatization of the Isopropyl Group

The selective derivatization of the isopropyl group in this compound is chemically challenging under standard laboratory conditions. The isopropyl group consists of strong, non-polar carbon-carbon and carbon-hydrogen bonds, which are inherently unreactive towards most chemical reagents without resorting to harsh conditions that would likely degrade other parts of the molecule. fiveable.me

The C-H bonds of the isopropyl group are sp³ hybridized and have a high bond dissociation energy, making them resistant to homolytic cleavage except under free-radical conditions, which would lack selectivity. Similarly, these bonds are not acidic enough to be easily deprotonated for nucleophilic substitution. Any attempt at functionalization, for instance through halogenation, would likely be unselective and could also affect other positions on the molecule, including the azetidine ring. Therefore, direct and selective chemical transformation of the isopropyl group, while leaving the azetidine and hydroxyl functionalities intact, is not a readily achievable synthetic goal. Chemical modifications would more predictably occur at the more reactive nitrogen and oxygen centers.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net Given its bifunctional nature, possessing both a nucleophilic secondary amine and a hydroxyl group, this compound is a promising candidate for participation in various MCRs.

Theoretically, this compound could serve as the amine or alcohol component in several well-established MCRs, leading to the rapid construction of complex molecules with high atom economy.

Potential Participation in Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could potentially serve as the amine component. The reaction would result in the formation of a complex α-acetamidoamide derivative, with the azetidine nitrogen incorporated into the product backbone.

Potential Participation in Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While the primary functional group for this reaction is a carboxylic acid, the alcohol of this compound could potentially be involved in variations of this reaction or in subsequent transformations of the MCR product.

The table below illustrates the hypothetical role of this compound in these MCRs.

| Multi-Component Reaction | Role of this compound | Other Reactants (Examples) | Potential Product Class |

| Ugi Reaction | Amine Component | Benzaldehyde, Acetic Acid, tert-Butyl isocyanide | α-Acetamidoamide derivative of the azetidine |

| Passerini Reaction (variant) | Alcohol Component (in subsequent step) | Benzaldehyde, Benzoic Acid, Benzyl isocyanide | α-Acyloxy carboxamide with potential for subsequent N-functionalization |

While no specific examples of this compound in MCRs have been reported in the literature, its structural motifs suggest it could be a valuable building block for the diversity-oriented synthesis of complex, azetidine-containing molecules.

Integration into Complex Heterocyclic Systems

Synthesis of Polycyclic and Fused Ring Systems

The functionalized azetidine core can be elaborated into a variety of complex heterocyclic systems, including fused and spirocyclic structures. The reactivity of the azetidine nitrogen and the hydroxyl group, along with the potential for functionalization at other positions, allows for its integration into larger ring systems through various synthetic strategies.

For instance, azetidinols can serve as precursors for the formation of α,β-acetylenic ketones (ynones) through ruthenium-catalyzed oxidative alkynylation. These intermediates are then readily converted into a diverse range of N-heterocycles. This three-fold scaffold diversification allows for the assembly of azetidine-bearing pyrazoles, isoxazoles, and pyrimidines. nih.gov This approach highlights how a simple azetidine building block can provide rapid access to a library of more complex and structurally diverse compounds.

Furthermore, the synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids. researchgate.net This involves a two-step process of synthesizing azetidinones followed by their reduction to the corresponding azetidines. researchgate.net The resulting spirocyclic amino acids can then be incorporated into larger molecules, demonstrating the utility of the azetidine scaffold in creating compounds with increased three-dimensionality, a feature often correlated with clinical success. researchgate.netprinceton.edu

Azetidine as a Linker in Molecular Architectures

The azetidine ring can also function as a rigid linker to connect different molecular fragments. Its well-defined geometry can hold appended groups in specific spatial orientations, which is crucial for optimizing interactions with biological targets. The development of novel reagents like azetidine sulfonyl fluorides (ASFs) showcases their potential application as linker motifs. nih.govacs.orgnih.gov These reagents can be used to incorporate pendant groups suitable for common conjugation reactions, providing new degrader motifs and potential linkers for Proteolysis Targeting Chimeras (PROTACs). nih.govacs.orgnih.gov The inherent properties of the azetidine ring, such as its polarity and rigidity, can significantly influence the physicochemical properties of the resulting molecules. nih.govacs.orgnih.gov

Application in Medicinal Chemistry Design and Lead Diversification

The unique structural and electronic properties of the azetidine moiety make it a valuable tool in medicinal chemistry for lead discovery and optimization. ambeed.com Its incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement Strategies Utilizing the Azetidine Moiety

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. The azetidine ring has been successfully employed as a bioisostere for other cyclic and acyclic fragments to enhance molecular properties. For example, spirocyclic azetidines can be considered as bioisosteres for other nitrogen-containing heterocycles like piperidine (B6355638) and morpholine. princeton.edu This strategy aims to improve properties such as metabolic stability while maintaining or improving biological activity. princeton.edu

| Original Moiety | Azetidine-based Bioisostere | Rationale for Replacement |

| Piperidine | Spirocyclic Azetidine | Increased three-dimensionality, potential for improved metabolic stability. |

| Morpholine | Spirocyclic Azetidine | Altered polarity and hydrogen bonding capacity, potential for novel interactions. |

| Proline | Azetidine-2-carboxamide | Conformational constraint, altered vector projection of substituents. |

Scaffold Hopping Approaches in Library Design

Scaffold hopping is a computational or synthetic strategy aimed at identifying novel molecular cores that can serve as substitutes for a known active scaffold, while preserving the desired biological activity. acs.orgnih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. nih.gov

A notable example of scaffold hopping involves the progression from proline-based inhibitors to azetidine-containing analogues. In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a scaffold hop from (R)-proline-amides to (R)-azetidine-2-carboxamides resulted in a significant enhancement of inhibitory potency. acs.orgnih.gov This modification led to the first analogues with sub-micromolar potency in a STAT3 DNA-binding assay. acs.orgnih.gov

| Scaffold | Compound Example | STAT3 EMSA IC50 (µM) |

| Proline-based | BP-1-102 | 6.8 |

| Azetidine-based | 5a (salicylate analogue) | 0.55 |

| Azetidine-based | 5o (optimized salicylate) | 0.38 |

| Azetidine-based | 8i (hydroxamic acid) | 0.34 |

Data sourced from J. Med. Chem. 2020, 63, 24, 15826–15856. acs.orgnih.gov

This successful scaffold hop demonstrates that the more constrained azetidine ring can better orient the key interacting groups, leading to a substantial improvement in biological activity. acs.orgnih.gov

Design Principles for Modulating Ligand-Target Interactions via Azetidine Scaffolds

The rigid nature of the azetidine ring provides a fixed platform for the precise positioning of functional groups in three-dimensional space. This allows for the fine-tuning of ligand-target interactions. The substitution pattern on the azetidine ring is critical for directing these interactions.

In the design of triple reuptake inhibitors (TRIs), novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated. nih.gov The specific substitution at the 3-position of the azetidine ring was crucial for achieving the desired biological activity. This highlights the principle of using the azetidine core to orient pharmacophoric elements in a specific vector to engage with multiple targets.

Furthermore, the incorporation of a 3-aminoazetidine (3-AAz) subunit into small head-to-tail cyclic peptides has been shown to act as a turn-inducing element. researchgate.net Structural analysis revealed that the azetidine ring encourages the peptide to adopt a less stable, all-trans conformation, which can influence its binding to target proteins and improve its stability towards proteases. researchgate.net This demonstrates how the conformational bias imposed by the azetidine scaffold can be a powerful design element in modulating the structure and function of larger molecules. The introduction of polarity by replacing a phenyl ring with a pyridyl in STAT3 inhibitors also led to a boost in potency, likely due to additional favorable interactions with the target protein. nih.gov

Role in the Synthesis of Chiral Compounds and Unnatural Amino Acid Derivatives

The inherent chirality and structural rigidity of the azetidine ring make it a valuable scaffold in asymmetric synthesis. Although direct applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a chiral auxiliary or a precursor to novel chiral ligands and unnatural amino acids.

The azetidin-3-yl carbinol moiety can serve as a foundational element for the synthesis of more complex chiral structures. The hydroxyl group provides a reactive handle for further functionalization, while the azetidine nitrogen can be derivatized to modulate steric and electronic properties. This dual functionality is crucial for designing ligands for asymmetric catalysis. For instance, chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including additions, alkylations, and reductions. The presence of the isobutyl group in this compound could introduce specific steric hindrance, potentially leading to high enantioselectivity in catalytic processes.

Furthermore, the azetidine ring is a key component of several non-proteinogenic amino acids. These unnatural amino acids are instrumental in creating peptides and proteins with enhanced stability, novel secondary structures, and unique biological activities. The structure of this compound provides a framework that can be elaborated into novel azetidine-containing amino acids. For example, oxidation of the primary alcohol to a carboxylic acid would yield a substituted azetidine-3-carboxylic acid, a class of compounds known to influence the conformational preferences of peptides.

| Application Area | Potential Role of this compound | Key Structural Feature |

|---|---|---|

| Asymmetric Catalysis | Precursor to chiral ligands | Azetidin-3-yl carbinol scaffold |

| Chiral Building Block | Introduction of a stereocenter | Inherent chirality of the substituted azetidine ring |

| Unnatural Amino Acids | Scaffold for novel amino acid synthesis | Azetidine ring and functionalizable hydroxyl group |

Contributions to Material Science and Supramolecular Chemistry

In the realm of material science, the strained four-membered ring of azetidine derivatives can be harnessed for ring-opening polymerization to create novel polymers. While specific studies on the polymerization of this compound are not available, the general class of N-substituted azetidines has been shown to undergo polymerization to yield poly(trimethylene imine) derivatives. These polymers can exhibit interesting properties, such as high charge density and the ability to chelate metal ions, making them suitable for applications in coatings, adhesives, and water treatment. The isobutyl carbinol substituent could impart specific solubility and thermal properties to the resulting polymer.

In supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is paramount. The azetidine nitrogen and the hydroxyl group of this compound are capable of participating in hydrogen bonding, a key interaction in the formation of supramolecular structures. By strategic design, this compound could be incorporated into larger molecules that self-assemble into complex architectures such as gels, liquid crystals, or molecular capsules. The directionality of the hydrogen bonds, combined with the conformational constraints of the azetidine ring, could lead to highly ordered supramolecular systems.

| Field | Potential Contribution | Underlying Principle |

|---|---|---|

| Polymer Chemistry | Monomer for novel functional polymers | Ring-opening polymerization of the azetidine ring |

| Supramolecular Assembly | Building block for self-assembling systems | Hydrogen bonding capabilities of the N-H and O-H groups |

| Crystal Engineering | Formation of specific crystalline networks | Directional non-covalent interactions |

Conformational Analysis of the Azetidine Ring and Side Chains

The three-dimensional structure of this compound is dictated by the conformational preferences of its core components: the four-membered azetidine ring and the flexible 2-methylpropan-1-ol side chain.

The azetidine ring is not planar and undergoes a characteristic puckering motion. This puckering can be described by a potential energy surface with a barrier to planarity. The position of the substituent at the C3 carbon significantly influences the preferred puckered conformation. For 3-substituted azetidines, two primary puckered conformations, often termed endo and exo or axial and equatorial, are possible. The energetic balance between these conformers is determined by steric and electronic interactions between the substituent and the rest of the ring. For the 2-methylpropan-1-ol group, steric hindrance would likely dictate a preference for a conformation that minimizes clashes with the ring's hydrogen atoms.

Furthermore, the side chain itself possesses multiple rotatable bonds (C3-C1', C1'-O, etc.), leading to a multitude of possible rotamers. The orientation of the bulky isobutyl group and the hydroxyl group relative to the azetidine ring is critical. Computational studies on peptides containing substituted azetidine moieties have revealed the potential for intramolecular hydrogen bonds. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the nitrogen of the azetidine ring and the hydroxyl group of the side chain, which would significantly constrain the conformational landscape and favor specific geometries. researchgate.net

A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles and calculating the relative energies of the resulting conformers using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| H-N1-C2-H | Azetidine Ring Puckering | Defines the degree of non-planarity of the ring. |

| N1-C4-C3-C1' | Side Chain Orientation | Determines the pseudo-axial/equatorial position of the side chain. |

| C4-C3-C1'-O1' | Hydroxyl Group Position | Influences potential for intramolecular hydrogen bonding. |

| C3-C1'-C2'-C3' | Isobutyl Group Rotation | Governs steric interactions of the terminal methyl groups. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn govern its reactivity. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

The electronic structure can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it the most likely site for protonation or reaction with electrophiles.

Reactivity descriptors, derived from conceptual DFT, can be calculated to provide more quantitative predictions. These include:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Theoretical studies on other azetidine derivatives have successfully used quantum chemical methods to analyze these parameters to understand their chemical behavior. researchgate.net These calculations provide insights into where the molecule is most likely to react and the nature of those reactions.

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Electron-donating ability | High, localized on the azetidine nitrogen. |

| LUMO Energy | Electron-accepting ability | Lower, likely distributed over C-N and C-O antibonding orbitals. |

| HOMO-LUMO Gap | Kinetic Stability | Moderate, suggesting reasonable stability but accessible reactivity. |

| Electrostatic Potential | Charge Distribution | Negative potential around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for determining the properties of static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is invaluable for exploring the vast conformational space of flexible molecules like this compound, especially in a solvated environment. nih.gov

An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its behavior over nanoseconds or microseconds. mdpi.com The simulation trajectory provides a detailed movie of the molecule's motion, revealing:

The most populated (lowest energy) conformational states.

The transitions between different conformations and the energy barriers for these changes.

The dynamics of the azetidine ring puckering.

The specific solvent interactions, such as hydrogen bonding between the molecule's N-H and O-H groups and surrounding water molecules.

For complex systems, standard MD simulations can sometimes get trapped in local energy minima. mdpi.com To overcome this, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics can be employed to more efficiently explore the entire conformational landscape. nih.govresearchgate.net The results of MD simulations provide a statistical understanding of the molecule's structural preferences, which is crucial for interpreting its biological activity or reaction dynamics.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is a powerful way to validate theoretical models against experimental data. For a newly synthesized compound, comparing calculated spectra with measured spectra can confirm its structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts are highly sensitive to the molecule's conformation, meaning that a good match with experimental data provides strong evidence for the predicted three-dimensional structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to bond stretching, bending, and torsional motions can be computed. researchgate.net These frequencies directly correlate with the peaks observed in Infrared (IR) and Raman spectra. The calculations can help assign specific peaks to particular molecular motions, for instance, identifying the characteristic N-H stretch of the azetidine ring or the O-H stretch of the alcohol.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. researchgate.net This allows for the prediction of the λ_max (wavelength of maximum absorbance) and can provide insight into the electronic structure of the molecule.

In Silico Modeling of Synthetic Pathways and Reaction Mechanisms

Computational chemistry is increasingly used not only to analyze molecules but also to design and understand their synthesis. thescience.dev In silico modeling can be applied to predict the feasibility of a synthetic route to this compound and to elucidate the detailed mechanism of the reactions involved.

One common route to 3-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related precursor. Computational modeling can be used to:

Calculate Activation Energies: By locating the transition state structure for the ring-closing step, the activation energy barrier can be calculated. This helps predict the reaction rate and the conditions (e.g., temperature) required for the reaction to proceed efficiently.

Evaluate Reaction Pathways: If multiple reaction pathways are possible, computational modeling can determine the most energetically favorable route, explaining observed product distributions or predicting the outcome of a new reaction.

Guide Catalyst and Reagent Selection: Recent studies have shown that computational models based on frontier orbital energies can predict which combinations of reactants will successfully form azetidines in photocatalyzed reactions. thescience.dev This predictive power can save significant time and resources in the lab by pre-screening potential reactions. For example, the synthesis of azetidin-3-ones, which could be precursors to the target molecule, has been mechanistically studied using computational methods to understand the role of gold catalysts. nih.gov

By modeling the entire reaction coordinate, from reactants through transition states to products, a deep and quantitative understanding of the synthesis can be achieved, accelerating the development of efficient and novel synthetic methods. nih.gov

Advanced Analytical Techniques for the Characterization and Elucidation of 1 Azetidin 3 Yl 2 Methylpropan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

For 1-(Azetidin-3-yl)-2-methylpropan-1-ol, the molecular formula is C7H15NO. HRMS relies on the fact that the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org By measuring the exact mass of the protonated molecule [M+H]⁺, the elemental composition can be confirmed. LC-HRMS analysis can confirm the identity of azetidine-containing compounds by comparing the calculated mass with the observed mass, often with a mass error of less than 5 ppm. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| C7H15NO | [M+H]⁺ | 130.12264 | 130.12281 | 1.3 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. semanticscholar.org While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of atoms, advanced 2D techniques are necessary to piece together the complete molecular structure of compounds like this compound. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orgyoutube.com For this compound, COSY would show correlations between the proton on the carbinol center and the adjacent proton on the azetidine (B1206935) ring, as well as between the protons within the isopropyl group and the protons on the azetidine ring itself.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com Each peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgyoutube.com This is crucial for connecting molecular fragments. For instance, it would show correlations from the isopropyl methyl protons to the carbinol carbon and the adjacent isopropyl methine carbon, helping to establish the connectivity of the 2-methylpropan-1-ol moiety and its attachment point to the azetidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY is vital for determining stereochemistry and conformation. ipb.ptdiva-portal.org For a substituted azetidine, NOESY correlations can help establish the relative stereochemistry of the substituents on the four-membered ring. ipb.pt

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Purpose | Key Correlations Expected |

|---|---|---|

| COSY | ¹H-¹H Connectivity (2-3 bonds) | Correlations between adjacent protons on the azetidine ring and within the side chain. |

| HSQC | Direct ¹H-¹³C Correlation (1 bond) | Links each proton to its directly attached carbon atom. |

| HMBC | Long-Range ¹H-¹³C Correlation (2-4 bonds) | Connects the isopropyl group to the carbinol carbon and the side chain to the azetidine ring. |

| NOESY | ¹H-¹H Spatial Proximity | Reveals through-space proximity to determine the relative stereochemistry and preferred conformation. |

Solid-State NMR (SSNMR) provides atomic-level information on the structure and dynamics of molecules in the solid phase. nih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR experiments are designed to measure these interactions. This makes SSNMR a powerful tool for characterizing materials that are crystalline, amorphous, or insoluble. europeanpharmaceuticalreview.com

For this compound, SSNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct SSNMR spectra due to differences in molecular packing and conformation in the crystal lattice. europeanpharmaceuticalreview.com

Characterize Amorphous Forms: SSNMR can provide insight into the structure and dynamics of amorphous or glassy states of a compound. europeanpharmaceuticalreview.comacs.org

Determine Conformation: By measuring specific internuclear distances and torsion angles, SSNMR can help determine the molecular conformation adopted in the solid state, complementing data from X-ray diffraction. researchgate.net

Cross-polarization magic-angle spinning (CP-MAS) is a common SSNMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its conformation and absolute configuration. nih.govspringernature.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions, within the crystal. researchgate.net

For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography can determine the absolute configuration if the molecule is resolved into a single enantiomer and crystallized. nih.gov This is often achieved by measuring anomalous dispersion effects, which requires the presence of a heavy atom or the use of specific X-ray wavelengths. researchgate.net The Flack parameter is a critical value calculated during structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute configuration. researchgate.net

This analysis provides precise data on:

Bond Lengths and Angles: Confirming the molecular connectivity.

Torsional Angles: Defining the exact conformation of the molecule in the crystal, including the pucker of the azetidine ring and the orientation of the side chain.

Intermolecular Interactions: Revealing hydrogen bonding and other packing forces within the crystal lattice.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. humanjournals.com This is critical in pharmaceutical development, as enantiomers can have different biological activities. humanjournals.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for chiral separations. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a broad range of compounds. nih.govnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like heptane (B126788) and a polar modifier like isopropanol, is optimized to achieve baseline separation. sigmaaldrich.com

Chiral Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. gcms.cz The analytes may require derivatization to increase their volatility. Cyclodextrin-based CSPs are commonly used for the enantiomeric separation of small molecules, including aziridines and other cyclic amines. researchgate.netresearchgate.net

Table 3: Illustrative Chiral Chromatography Conditions

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Application |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Heptane/Isopropanol | Separation and quantification of enantiomers. |

| GC | Cyclodextrin-based | Helium or Hydrogen | Enantiomeric purity assessment of volatile derivatives. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are complementary and are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. A vibration must cause a change in the molecule's dipole moment to be IR-active. su.se For this compound, the IR spectrum would show characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations in the fingerprint region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A vibration must cause a change in the molecule's polarizability to be Raman-active. nih.gov Raman is particularly sensitive to symmetric vibrations and non-polar bonds, making it complementary to IR. nih.gov It can be advantageous for analyzing aqueous samples due to water's weak Raman signal. nih.gov

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into molecular structure. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (sp³ Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Emerging Research Directions and Future Prospects for 1 Azetidin 3 Yl 2 Methylpropan 1 Ol

Development of Novel Catalytic Methods for its Synthesis and Functionalization

The synthesis of azetidine (B1206935) rings has historically been challenging due to their inherent ring strain. rsc.org However, recent years have seen the development of various synthetic methods to access these valuable scaffolds. magtech.com.cn For a molecule like 1-(Azetidin-3-yl)-2-methylpropan-1-ol, novel catalytic methods are crucial for efficient and selective synthesis and subsequent functionalization.

Recent advancements in catalysis offer promising avenues. For instance, lanthanide(III) triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yield route to substituted azetidines. nih.govfrontiersin.org This methodology could be adapted for the synthesis of precursors to this compound. Another approach involves the gold-catalyzed intermolecular oxidation of alkynes to generate α-oxo gold carbenes, which can then undergo intramolecular N-H insertion to form azetidin-3-ones, a potential precursor that could be reduced and alkylated to yield the target compound. nih.gov

Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds presents a powerful tool for constructing the azetidine ring. organic-chemistry.org The functionalization of the pre-formed azetidine ring is another critical area. Diastereoselective α-lithiation followed by trapping with an electrophile can be used to introduce substituents at the 2-position of the azetidine ring. uni-muenchen.de Such catalytic and stereoselective methods are pivotal for creating a diverse range of analogs of this compound for further investigation.

Table 1: Comparison of Catalytic Methods for Azetidine Synthesis

| Catalytic Method | Catalyst | Key Features | Potential Applicability to this compound |

| Intramolecular Aminolysis of Epoxy Amines | La(OTf)3 | High yields, tolerates various functional groups. nih.govfrontiersin.org | Synthesis of the core azetidine ring from an appropriate epoxy amine precursor. |

| Gold-Catalyzed Alkyne Oxidation | Gold catalysts | Bypasses the need for toxic diazo intermediates. nih.gov | Formation of an azetidin-3-one (B1332698) intermediate, which can be further modified. |

| Palladium-Catalyzed C-H Amination | Palladium catalysts | Enables the use of unactivated C-H bonds for ring formation. organic-chemistry.org | Direct cyclization of an acyclic amine precursor to form the azetidine ring. |

Exploration of its Utility in Combinatorial Chemistry and High-Throughput Synthesis

The modular nature of this compound makes it an attractive building block for combinatorial chemistry and high-throughput synthesis. The secondary amine of the azetidine ring and the hydroxyl group of the side chain provide two convenient handles for diversification. Libraries of compounds can be generated by reacting these functional groups with a variety of building blocks.

For example, the azetidine nitrogen can be acylated, alkylated, or arylated to introduce a wide range of substituents. The hydroxyl group can be esterified, etherified, or used in other coupling reactions. The development of robust, solid-phase synthesis methods would further enhance its utility in generating large compound libraries for screening. nih.gov The strain-release functionalization of 1-azabicyclobutanes offers a modular approach to creating stereopure azetidines, which could be adapted for parallel synthesis. chemrxiv.org The ability to rapidly generate a diverse set of analogs is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Untapped Potential in Complex Natural Product Synthesis

While azetidine-containing natural products are relatively rare compared to other heterocycles, they exhibit interesting biological activities. rsc.orgresearchgate.net The biosynthesis of these natural products often involves unique enzymatic transformations to construct the strained four-membered ring. researchgate.net this compound, as a chiral building block, has untapped potential in the total synthesis of complex natural products or their analogs.

Its rigid azetidine core can serve as a scaffold to control the three-dimensional arrangement of functional groups, which is often critical for biological activity. The synthesis of natural products is a driving force for the development of new synthetic methods, and the incorporation of novel building blocks like this compound can lead to the discovery of new reaction pathways and strategies. nih.govmdpi.com

Integration into Artificial Intelligence-Driven Molecular Design Platforms

Generative AI models can be trained on datasets of known active compounds containing azetidine moieties to design new molecules with improved potency, selectivity, and pharmacokinetic properties. chemrxiv.orgmalariaworld.org These models can suggest novel modifications to the this compound core, guiding synthetic efforts towards the most promising candidates. The integration of this building block into AI platforms can accelerate the discovery of new drug leads. malariaworld.org

| AI Application | Description | Relevance for this compound |

| Generative Modeling | Algorithms create novel molecular structures with desired properties. chemrxiv.org | Design of new molecules incorporating the azetidine scaffold for specific biological targets. |

| Predictive Modeling | ML models predict properties like activity, toxicity, and ADME. mdpi.com | Prioritization of synthetic targets based on predicted profiles of this compound derivatives. |

| Scaffold Hopping | AI identifies novel core structures with similar properties to known active molecules. | The azetidine ring of this compound could be proposed as a replacement for other cyclic systems in known drugs. |

Expanding its Role as a Privileged Scaffold in Next-Generation Chemical Entities

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The azetidine ring is increasingly recognized as such a scaffold due to its presence in a number of biologically active compounds and approved drugs. nih.govchemrxiv.org Its conformational rigidity and ability to project substituents into specific regions of three-dimensional space contribute to its versatility. enamine.net

This compound, as a simple and accessible azetidine derivative, has the potential to be a key component of next-generation chemical entities. By serving as a central scaffold, a variety of functional groups can be attached to explore interactions with different biological targets. The development of libraries based on this scaffold could lead to the discovery of novel therapeutics for a range of diseases. nih.govpageplace.de The inherent properties of the azetidine ring, such as improved solubility and metabolic stability in some contexts, further enhance its appeal as a privileged scaffold. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Azetidin-3-yl)-2-methylpropan-1-ol with high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction parameters. For azetidine derivatives, transition metal-catalyzed nucleophilic substitution (e.g., using Pd or Ni catalysts) has been effective in generating azetidine rings with high regioselectivity . Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, achieving ≥95% purity. Adjusting stoichiometry of reactants (e.g., azetidine precursors and alkylating agents) and reaction time (12–24 hours at 60–80°C) can improve yields to 70–85% .

Q. Which analytical techniques are critical for characterizing structural and stereochemical properties of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for azetidine N-H (δ ~2.5–3.5 ppm) and alcohol protons (δ ~1.5–2.0 ppm) to confirm regiochemistry .

- HRMS : Validate molecular formula (e.g., C₈H₁₅NO) with <2 ppm mass accuracy .

- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) to assess stereochemical purity .

- X-ray crystallography : Resolve absolute configuration for azetidine ring conformers, as demonstrated for related azetidine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as similar azetidine alcohols exhibit moderate irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or purification.

- Waste disposal : Segregate organic waste containing azetidine moieties for incineration, as they may form reactive byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinones or Jacobsen’s thiourea catalysts can induce enantioselectivity during azetidine ring formation. In a related study, (1R,2S)-ephedrine derivatives achieved >90% enantiomeric excess (ee) in similar β-amino alcohol syntheses . Optimize solvent polarity (e.g., THF vs. toluene) and temperature (-20°C to 25°C) to enhance stereocontrol .

Q. How to resolve contradictions in reported biological activity data for azetidine-based compounds?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent effects on azetidine N-alkylation). For example, 3-fluoroazetidine derivatives showed variable kinase inhibition (JAK1/2) due to trifluoromethyl positioning . Validate activity via:

- Comparative assays : Test against multiple cell lines (e.g., HEK293 vs. HCT116) under standardized conditions.

- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent placement with target binding .

Q. What computational methods are suitable for predicting reactivity and stability of this compound?

- Methodological Answer :

- DFT calculations : Model transition states for ring-opening reactions (e.g., B3LYP/6-31G* level) to predict hydrolysis susceptibility .

- MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments (e.g., GROMACS) .

- QSPR models : Correlate logP values (calculated via ChemAxon) with experimental solubility data to optimize formulation .

Q. How does the steric environment of the azetidine ring influence its reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2-methylpropan-1-ol substituents can slow nucleophilic attack. Mitigate this by:

- Buchwald-Hartwig amination : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize side reactions .

Key Recommendations for Researchers

- Prioritize chiral resolution techniques (SFC or HPLC) for pharmacological studies .

- Validate computational predictions with experimental NMR/X-ray data to resolve structural ambiguities .

- Screen azetidine derivatives for metabolic stability (e.g., liver microsome assays) to identify lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.